N-(3,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
Description
This compound belongs to the pyrazolo[1,5-d][1,2,4]triazine class of heterocyclic molecules, characterized by a fused pyrazole-triazine core. The structure includes a 4-fluorophenyl group at position 2 of the pyrazolo-triazine ring and an acetamide side chain substituted with a 3,5-dimethoxyphenyl group.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O4/c1-30-16-7-15(8-17(9-16)31-2)24-20(28)11-26-21(29)19-10-18(25-27(19)12-23-26)13-3-5-14(22)6-4-13/h3-10,12H,11H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBYJDUTPKIIGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Methodologies
Core Ring Construction: Pyrazolo[1,5-d]Triazin-4-One
The pyrazolo[1,5-d]triazin-4-one scaffold is typically synthesized via cyclocondensation or cyclative cleavage reactions. Key approaches include:
Cyclocondensation of Hydrazine Derivatives
Arylhydrazines react with α,β-diketones or α-ketoesters to form pyrazole intermediates, which are further cyclized with triazine precursors. For example:
- Step 1 : 5-Amino-3-(4-fluorophenyl)pyrazole (I ) is synthesized by reacting 4-fluorophenylhydrazine with acetylacetone under acidic conditions.
- Step 2 : Cyclization of I with cyanogen bromide (CNBr) in ethanol under reflux forms the triazine ring, yielding 2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d]triazin-5(4H)-one (II ).
Reaction Scheme :
$$
\text{4-Fluorophenylhydrazine} + \text{Acetylacetone} \xrightarrow{\text{HCl}} \text{I} \xrightarrow{\text{CNBr, EtOH}} \text{II}
$$
Diazonium Salt Cyclization
Diazotization of 5-aminopyrazole derivatives followed by intramolecular cyclization generates the triazine core. For instance:
Introduction of the Acetamide Side Chain
The acetamide moiety is introduced via nucleophilic acyl substitution or amide coupling:
Alkylation Followed by Amidation
- Step 1 : Alkylation of II with ethyl bromoacetate in DMF using K₂CO₃ forms ethyl 2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d]triazin-5(4H)-yl]acetate (III ).
- Step 2 : Hydrolysis of III with NaOH yields the carboxylic acid (IV ), which is converted to the acyl chloride (V ) using SOCl₂.
- Step 3 : Reaction of V with 3,5-dimethoxyaniline in THF forms the target acetamide.
Reaction Scheme :
$$
\text{II} \xrightarrow{\text{BrCH₂COOEt, K₂CO₃}} \text{III} \xrightarrow{\text{NaOH}} \text{IV} \xrightarrow{\text{SOCl₂}} \text{V} \xrightarrow{\text{3,5-Dimethoxyaniline}} \text{Target}
$$
Direct Amide Coupling
A one-pot coupling strategy uses 2-chloroacetyl chloride and 3,5-dimethoxyaniline:
Optimization and Analytical Data
Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrazolo[1,5-d][1,2,4]triazinone core can be reduced to alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that N-(3,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide exhibits significant anticancer activity. For instance:
- In vitro studies : The compound demonstrated substantial growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8. Percent growth inhibitions (PGIs) were reported at approximately 86% and 85%, respectively .
- Mechanism of action : The compound is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death and proliferation .
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has shown potential as an anti-inflammatory agent. Molecular docking studies suggest that it may inhibit the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in the inflammatory response . This inhibition could lead to reduced inflammation in various conditions.
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound's lipophilicity (XLogP3 of 6.3) suggests good membrane permeability.
- Metabolism : Preliminary studies indicate potential metabolic pathways involving cytochrome P450 enzymes.
- Excretion : Further research is needed to determine the excretion pathways and half-life of the compound in vivo.
Case Studies and Research Insights
Several case studies have documented the efficacy of similar compounds within the same chemical class:
- Antitumor Activity : A study on related pyrazolo-triazine derivatives showed promising results against various cancer cell lines with IC50 values below 100 μM .
- Molecular Modeling Studies : Computational approaches have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression and inflammation .
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 3,5-dimethoxyphenyl group in the target compound introduces two electron-donating methoxy groups, which may enhance solubility and binding affinity compared to the 2-furylmethyl analog .
The furylmethyl analog () has a smaller molecular footprint, which may favor oral bioavailability but reduce target specificity .
Synthetic Accessibility :
- The methoxy groups in the target compound require selective protection/deprotection steps during synthesis, increasing complexity compared to the simpler furan or chlorobenzyl analogs .
Research Findings and Hypotheses
- Kinase Inhibition : Structural similarities to pyrazolo[3,4-d]pyrimidines () suggest the target compound may inhibit kinases like BRAF or EGFR, though experimental validation is needed .
- Solubility vs. Permeability : The 3,5-dimethoxyphenyl group likely improves solubility over the chlorobenzyl analog (), but this could come at the cost of reduced blood-brain barrier penetration .
- Metabolic Stability : The absence of reactive furan rings (cf. ) may reduce hepatic clearance, extending the target compound’s half-life .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H19F N4O3
- IUPAC Name : this compound
This compound features a triazine core linked to a dimethoxyphenyl group and a fluorophenyl moiety. The presence of these functional groups is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antitumor Activity : Many pyrazolo[1,5-d]triazines have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Certain derivatives can inhibit the growth of bacteria and fungi.
- Anti-inflammatory Effects : Pyrazole derivatives are known for their ability to modulate inflammatory responses.
Table 1: Summary of Biological Activities
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in cell cycle regulation and apoptosis in cancer cells.
- Interaction with Receptors : It may act on specific receptors linked to inflammatory pathways.
- Modulation of Gene Expression : The compound could influence the expression of genes related to tumor growth and immune response.
Case Studies
Several studies have explored the efficacy of similar compounds in preclinical models:
- Antitumor Efficacy : A study evaluated the effects of a related pyrazolo[1,5-d]triazine on human breast cancer cells. Results indicated significant inhibition of cell viability through apoptosis induction (Reference ).
- Antimicrobial Testing : Another investigation tested various derivatives against Staphylococcus aureus. The results demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics (Reference ).
- Inflammation Modulation : Research involving animal models showed that administration of related compounds resulted in decreased levels of pro-inflammatory cytokines following induced inflammation (Reference ).
Q & A
Basic Research Questions
Q. What are the critical reaction parameters for synthesizing N-(3,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide with high purity?
- Methodological Answer : Synthesis involves multi-step reactions, typically starting with condensation of a pyrazolo-triazine precursor with a substituted acetamide. Key parameters include:
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilic substitution at the acetamide group .
- Temperature : Reactions often proceed at 80–100°C to balance reaction rate and byproduct formation .
- Catalysts : Base catalysts (e.g., triethylamine) improve yields in amide bond formation .
- Validation : Monitor intermediates via thin-layer chromatography (TLC) and confirm final product purity using HPLC (>95%) and ¹H/¹³C NMR .
Q. How can structural ambiguities in the pyrazolo-triazine core be resolved during characterization?
- Methodological Answer :
- X-ray crystallography : Provides definitive confirmation of the fused pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one ring system and substituent positions .
- 2D NMR : COSY and HMQC experiments clarify proton-proton coupling and carbon-proton correlations, especially for overlapping aromatic signals .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the acetamide moiety .
Advanced Research Questions
Q. What strategies mitigate conflicting bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Assess bioavailability using LC-MS/MS to measure plasma/tissue concentrations, addressing discrepancies due to metabolic instability .
- Metabolite identification : Use hepatic microsome assays to identify phase I/II metabolites (e.g., demethylation of dimethoxyphenyl groups) that may alter activity .
- Dose-response recalibration : Optimize dosing regimens in vivo based on in vitro IC₅₀ values, accounting for protein binding and tissue penetration .
Q. How does the 3,5-dimethoxyphenyl group influence the compound’s binding affinity to kinase targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions between the dimethoxyphenyl moiety and ATP-binding pockets (e.g., tyrosine kinases). Compare with analogs lacking methoxy groups .
- Free-energy calculations : Perform MM/GBSA analysis to quantify contributions of hydrophobic interactions from methoxy groups to binding energy .
- Structure-activity relationship (SAR) : Synthesize derivatives with mono-methoxy or halogenated phenyl groups and assay kinase inhibition .
Q. What experimental designs optimize the compound’s solubility for pharmacological assays without altering bioactivity?
- Methodological Answer :
- Co-solvent systems : Test DMSO/PEG-400 mixtures (≤10% DMSO) to enhance aqueous solubility while avoiding cytotoxicity .
- pH adjustment : Evaluate solubility in buffered solutions (pH 4–8), as the acetamide’s pKa (~2.5) may favor protonation in acidic media .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve dispersibility and sustained release .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields (e.g., 40% vs. 65%) for this compound?
- Methodological Answer :
- Replicate conditions : Standardize reagent purity (e.g., ≥99% acetamide precursors), solvent dryness, and inert atmosphere (N₂/Ar) to minimize variability .
- Design of Experiments (DoE) : Apply factorial designs to isolate critical variables (e.g., temperature, stoichiometry) and identify optimal ranges .
- Byproduct analysis : Use LC-MS to trace low-yield batches to side reactions (e.g., hydrolysis of the triazine ring) and adjust quenching protocols .
Comparative Studies
Q. How does substituting the 4-fluorophenyl group with chlorophenyl or naphthalenyl moieties affect biological activity?
- Methodological Answer :
- Synthetic analogs : Prepare derivatives via Suzuki-Miyaura coupling to introduce aryl groups, ensuring consistent purity (>95%) .
- Bioassay panels : Test analogs against kinase targets (e.g., EGFR, VEGFR2) and compare IC₅₀ values. Fluorophenyl analogs often show enhanced selectivity due to electronegativity .
- Computational modeling : Compare electrostatic potential maps to rationalize activity differences .
Analytical Workflow
Q. What orthogonal methods validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and pH extremes (1–13), then analyze via HPLC-DAD for degradation products .
- Circular dichroism (CD) : Monitor conformational changes in chiral centers under simulated gastric fluid (pH 1.2) .
- Accelerated stability studies : Store lyophilized samples at 25°C/60% RH for 6 months and assay potency monthly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
